molecular formula C6H5BF4N2O3S B014752 4-Sulfobenzenediazonium tetrafluoroborate CAS No. 2145-24-6

4-Sulfobenzenediazonium tetrafluoroborate

Cat. No.: B014752
CAS No.: 2145-24-6
M. Wt: 271.99 g/mol
InChI Key: UBORUNAVHVKWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenediazonium, 4-sulfo-, tetrafluoroborate is an organic compound with the molecular formula C6H5BF4N2O3S. It is a diazonium salt where the diazonium group is attached to a benzene ring substituted with a sulfonic acid group at the para position. This compound is widely used in organic synthesis, particularly in the preparation of aromatic compounds.

Mechanism of Action

Target of Action

Diazonium compounds, in general, are known to react with a wide range of functional groups, making them versatile intermediates in organic synthesis .

Mode of Action

Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a diazonium compound, which means it contains a diazo group (N2) that can be replaced by many other groups, usually anions . This gives rise to a variety of substituted phenyl derivatives . The exact mode of action would depend on the specific reaction conditions and the groups involved.

Biochemical Pathways

Diazonium compounds are known to be involved in several named reactions including the schiemann reaction, sandmeyer reaction, and gomberg-bachmann reaction .

Result of Action

The result of the action of Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) would depend on the specific reaction it is involved in. As a diazonium compound, it can form a variety of substituted phenyl derivatives .

Action Environment

Benzenediazonium, 4-sulfo-, tetrafluoroborate(1-) is a colorless solid that is soluble in polar solvents . . The action, efficacy, and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenediazonium, 4-sulfo-, tetrafluoroborate is typically synthesized through the diazotization of 4-aminobenzenesulfonic acid. The process involves the reaction of 4-aminobenzenesulfonic acid with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

In industrial settings, the synthesis of benzenediazonium, 4-sulfo-, tetrafluoroborate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-sulfo-, tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and thiols, through substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are important in the dye industry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions are typically carried out in aqueous or polar solvents at low temperatures.

    Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and thiophenols.

    Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- linkage.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

Benzenediazonium, 4-sulfo-, tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of dyes and pigments.

    Biology: The compound is used in the labeling of biomolecules and in the study of enzyme mechanisms.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Benzenediazonium, 4-sulfo-, tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium nitrate. While all these compounds share the diazonium functional group, they differ in their counterions and reactivity. The tetrafluoroborate salt is more stable and less explosive compared to the chloride and nitrate salts, making it easier to handle and store. Additionally, the presence of the sulfonic acid group in benzenediazonium, 4-sulfo-, tetrafluoroborate enhances its solubility in water and its reactivity in aqueous media.

List of Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium nitrate
  • Benzenediazonium sulfate
  • Benzenediazonium perchlorate

Properties

CAS No.

2145-24-6

Molecular Formula

C6H5BF4N2O3S

Molecular Weight

271.99 g/mol

IUPAC Name

4-sulfobenzenediazonium;trifluoroborane;fluoride

InChI

InChI=1S/C6H4N2O3S.BF3.FH/c7-8-5-1-3-6(4-2-5)12(9,10)11;2-1(3)4;/h1-4H;;1H

InChI Key

UBORUNAVHVKWSL-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O

Canonical SMILES

B(F)(F)F.C1=CC(=CC=C1[N+]#N)S(=O)(=O)O.[F-]

Key on ui other cas no.

2145-24-6

Pictograms

Irritant

Synonyms

4-Sulfobenzenediazonium Tetrafluoroborate;  p-Sulfobenzenediazonium Tetrafluoroborate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Sulfobenzenediazonium tetrafluoroborate
4-Sulfobenzenediazonium tetrafluoroborate
Reactant of Route 3
4-Sulfobenzenediazonium tetrafluoroborate
4-Sulfobenzenediazonium tetrafluoroborate
Reactant of Route 5
4-Sulfobenzenediazonium tetrafluoroborate
Reactant of Route 6
4-Sulfobenzenediazonium tetrafluoroborate
Customer
Q & A

Q1: How does Benzenediazonium, 4-sulfo-, tetrafluoroborate interact with carbon-fiber microelectrodes and what are the downstream effects?

A1: Benzenediazonium, 4-sulfo-, tetrafluoroborate can be covalently attached to carbon-fiber microelectrodes through electroreduction. [] This modification introduces a layer of 4-sulfobenzene groups onto the electrode surface. The resulting modified electrodes demonstrate enhanced sensitivity towards positively charged analytes, such as dopamine, due to increased adsorption within the grafted layer. [] Importantly, this modification does not hinder permeability to negatively charged compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.